molecular formula C17H13ClN2O B8357131 6-chloro-N-(4-phenoxyphenyl)pyridin-2-amine

6-chloro-N-(4-phenoxyphenyl)pyridin-2-amine

Cat. No.: B8357131
M. Wt: 296.7 g/mol
InChI Key: KWEJMDRNNBCNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-phenoxyphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

6-chloro-N-(4-phenoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C17H13ClN2O/c18-16-7-4-8-17(20-16)19-13-9-11-15(12-10-13)21-14-5-2-1-3-6-14/h1-12H,(H,19,20)

InChI Key

KWEJMDRNNBCNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg of 2,6-dichloropyridine, 150 mg of 4-phenoxyaniline, 329 mg of K2CO3, 3 mg of Pd(OAc)2 and 9 mg of BINAP were charged into a microwave vial and 2.5 mL of dry toluene were added. The mixture obtained was treated in the vial analogously to the method as set out in Example 16a. For flash chromatography a solvent mixture of EtOAc:PE=1:10 was used. 6-Chloro-N-(4-phenoxyphenyl)pyridin-2-amine was obtained in the form of yellow crystals.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
329 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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